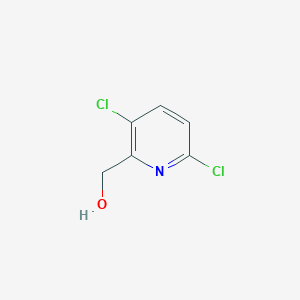

(3,6-Dichloropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSLENDSAQNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606155 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58804-10-7 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,6-Dichloropyridin-2-yl)methanol CAS number 58804-10-7 properties

An In-depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol

Introduction

This compound, identified by CAS number 58804-10-7, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a primary alcohol, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the chloro- and hydroxymethyl- substituents dictates its reactivity, enabling selective functionalization at multiple sites. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below. This data provides the foundational knowledge for its application in a laboratory setting.

Identifiers and Molecular Data

| Property | Value | Source |

| CAS Number | 58804-10-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][4] |

| Molecular Weight | 178.02 g/mol | [4] |

| IUPAC Name | This compound | |

| InChI Key | Not available in search results |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 83 - 86 °C | [5] |

| Boiling Point | No data available | |

| Solubility | A saturated aqueous solution has a pH of 6-7 at 20°C. | [5] |

| log P (n-octanol/water) | 2.15 (Bioaccumulation is not expected) | [5] |

| Purity | Typically supplied at ≥98% | [1][4] |

Structural and Spectroscopic Analysis

Understanding the spectroscopic signature of this compound is critical for reaction monitoring and quality control. While specific spectra for this compound are not provided in the search results, a theoretical analysis based on its functional groups allows for the prediction of its key spectral features.

Diagram: Chemical Structure

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methylene protons (-CH₂-) of the alcohol group will likely appear as a doublet, coupled to the hydroxyl proton, which itself would be a triplet. The hydroxyl proton's signal (-OH) can be broad and its coupling may be lost upon D₂O exchange. Chemical shifts can be influenced by solvent choice.[6]

-

¹³C NMR: The spectrum will display six unique carbon signals. Four signals will be in the aromatic region, corresponding to the pyridine ring carbons. The carbons bonded to chlorine (C3 and C6) will be significantly shifted. The C2 carbon, bonded to both the nitrogen and the hydroxymethyl group, will also have a characteristic shift. The methylene carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group, with broadening caused by intermolecular hydrogen bonding.[7]

-

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed around 2900 cm⁻¹.[7]

-

C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the 1075-1000 cm⁻¹ range.[7]

-

C-Cl Stretch: Absorptions for C-Cl bonds typically appear in the fingerprint region, around 800-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in distinct M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual reactivity: the nucleophilic character of the hydroxyl group and the susceptibility of the dichloropyridine ring to various transformations. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen significantly influences the reactivity of the scaffold.[8]

Key Reaction Pathways

-

Reactions at the Hydroxymethyl Group:

-

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP) or to the carboxylic acid with stronger agents (e.g., KMnO₄, Jones reagent). This functional group interconversion is a gateway to further derivatization, such as imine formation or amidation.

-

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide under basic conditions.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) yields the corresponding esters.

-

-

Reactions on the Pyridine Ring:

-

Nucleophilic Aromatic Substitution (SₙAr): While the chlorine atoms are not in the most activated (ortho/para) positions relative to each other, the overall electron-deficient nature of the ring allows for SₙAr reactions with strong nucleophiles (e.g., amines, alkoxides) under forcing conditions (high temperature/pressure).

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug synthesis.[8]

-

Diagram: Synthetic Workflow Example

Caption: Logical workflow for the synthetic utilization of the title compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risk.[5]

GHS Hazard Classification

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger

-

Hazard Statements:

Recommended Precautionary Measures

| Category | Precautionary Statement Codes | Description |

| Prevention | P264, P270, P280 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[5] |

| Response | P301+P310, P302+P352, P305+P351+P338 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Storage | P405 | Store locked up.[5] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[9][11]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[9][10] Recommended storage is at room temperature.[1]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable disposal container, and clean the affected area.[10]

Example Experimental Protocol: Synthesis of (3,6-Dichloropyridin-2-yl)methyl acetate

This protocol describes a standard esterification reaction to demonstrate the reactivity of the hydroxymethyl group.

Objective: To synthesize (3,6-Dichloropyridin-2-yl)methyl acetate via acetylation.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Add acetyl chloride dropwise to the reaction mixture at 0 °C. Maintain stirring and allow the reaction to slowly warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Conclusion

This compound is a high-value intermediate whose utility is well-established in the field of synthetic chemistry. Its defined physicochemical properties, predictable spectroscopic features, and versatile reactivity at both the hydroxymethyl group and the pyridine core make it an indispensable tool for constructing novel molecules, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its toxic and irritant properties. This guide serves as a comprehensive resource to enable its effective and safe use in research and development.

References

- This compound. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFk7HoOL_ps8aPHuV7VDrziVvnqkoblGYdiZGbw6e8TbCsGiQPlNvd9pjH4jWlAqDID-CWaunFneByfuDjuPNclakN9oEgTImGWOi8zAaGSawJ0f_7xVWReuugQkkp9Acmfk2nkt70wxe-ZdDgoUkDB_AxDDZxGe_AqZK-e3xCFdys2LTQR2lyWaqYizcQgT0ebMukFVSFWQHW9TcE4AKdImtfkQ==]

- Safety Data Sheet for (2,6-Dichloropyridine). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZmwkB-jTOMKTWCvb8_FxGhkmrq4hRNDDTq3c3cZsC6k-0qsUT92FlSctfWJNcqY1qYe7pKX8og5z0WbvxeSp4NvOmU0sXs2bf1tr6Ukgk5E45SXHUR3NFv3dYurwkT7-VY2ArclTLLROpjcMBbqpR]

- Safety Data Sheet. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzJPQ4bKEjlUQYpJp0YfrfWZZ__xYsPVr96p_XXYLAAtY_lDnHbCNu68pYOMEMfSuq0Qof7PoPmdLokK2Asvd42gy82Lg7Pha5lzjU27gzFooj2Ndi802sDUevLr3zifQdvY4JlQOTL8uaTRcuYT9VyCzsguTKpv1XftKtSHqfDiVKXVOVidM10dFo9y161D_WlvJTCB9ly4E1KeL-lhJ64vbhskvLS_E_tvD_2rJK0S8fzjPpSiIXlOk8TJtkn7_ZHdCv00aaB9zlMj2BSWFBHKjpKsy_n0f6zL7I_t18I2lpLAi0gHBtM3Vw09BRDZXZBizKrsS_A0tpzWjvaeF8-qhfafctBOEsbj_g_ENRLgyww8Ck]

- Safety Data Sheet for (2-Chloro-4-pyridinyl)methanol. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2gFnm6cGIyFYd0juzL_yX6odaE1jzCQbcWWVyRVL647n1QSmdYbFngStnsnVPkX1QOGct6f0YJJxpTKcKnuZJtQUHlIDYIAhXIVSGZk1OJ-68qMX07Q6ykqJ-v1kNSL3Q4EDD9W5keb21I3a0D1QBilRi4CQRX06mwI3ghYzipVstjxGi1HGAPgQ3OZO4YTPGQP_5cAQbIZVo0oKe-8inra5NSGFbwloJFkQWC21k1GBLPNy0RrQgpNG6sT0-UzLqZEj6w2uEzS3cDbk4]

- Methyl 3,6-dichloro-2-pyridinecarboxylate. Chembase.cn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE_PVnhdkjbbIB4jwiM1g_xqhZ3TzatAy1kuZ4TBvuXRWikwgfUf7hOL8LYG6WiFIvyzzg3OzB1vxQ2MVwuvXLzIBF_KEk3bzdGF-BCXKNZPlVYO3rE-sO-1XmCr6obE8jPxVnpBDhhKb4kAAdBeg=]

- 3,6-Dichloropyridine-2-methanol. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYQjSxAIyIJ7Fcv3MoSNQIFsodBedMGp38CLuLE75EXR7ukYzWdhCHNZHUJTdf8mIBHs6SpmxxUHWN5Yuo61sb-BHoMWQmU3vZ6qIYhnbsiw0I7PRZJNUNDLxHTzTD5YEmKfkpxKHErJv1Qx2DkSZFNCb2_QHDg4LtnQRsn-M]

- Safety Data Sheet for (2-Amino-5-chloropyridin-3-yl)methanol. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVw9mEaTvhyKzkWiBReLIACiRQkUK4U5DyE1ANzyFpIqbmcQkDVMXIdg0rcFXXxBPXAwXNTs8N4xe6DpglmIkWhjfJimeGH2SOKfASGl6OLcVJO3iy8HUWqDECedmbxg==]

- This compound. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhi6Boe2Y6X62W-bG7fonx8PZci0zUE3pKOsvaYu1Qxj4jvR3N7Zg5IrGbu0Dh6zQn-DsuI1fP-r25VX0slOtcJVYfkuws6Gs_3AKUPLCmb7cy-bcvv2cbHh4g6oUcqqHBrLkzjnRB0LWhhTY=]

- 3,6-Dichloropyridine-2-methanol. Dickman Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGbB6EU8uCMkAo92wIXpBf92zv5TaAECJwIuvKTgrPb3TdU8KVGffQilA0hzFaaILYxAwyyrPBkAGM9E73QVHpee3NabPOBJQx09kDJ9_UDjP7LSV9hdpugphmIx4KYa3SaAhL9D-rfJfp846nA7LxIJKrveOqT_3yGQ==]

- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT4ztSonX5NynGG12g-CkB9hI5G_oXhy4fpxMJvgRU6WXK8E_9IZ4FkyJxbKbIb7oMFFfjzwaV3kr51cSlARRShT4AHMkzWYw53ImLy54mME5MwJFTYwDJazUqOEzgV7_dEotxZjA3exferngab8RLfUfQd53L70KcwLuSFlvOUA-QeoWHKEPZX81p8Y4grOPEZoIH3_x8IH7ZM4n6VKhKYLQvfVu6vZ8MwvfqsgoKnPWK5d9ptKpNSg6pSFEjEBos44M9MRxSWbq573A266hREASBJU8NJg==]

- NMR Solvent data chart. Eurisotop. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-NVhJl8VhVYM6puCWILJwo4_uUbLV6GngpJUbJzLqCbrInhHzuOQlTrwn8O-IdmhfyBE0j2tf_bOTF_CxfLxGR7VsM-x_AzbBKzRjG7eFCflxM-04Eo1Yu6IQ0UabzAEZSXy2NVc91P-GElAQUt0qematCDyQ97xcCeXb1WT4BtcThWx91OzUKEzdmrd6jE8OPlANPaf5t0gHYgSxu_1YYOeGbw==]

- Infrared spectrum of methanol. doc brown's advanced organic chemistry revision notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohBkhQeBczlD9h_Ab00aJtjpTSVdbb7qFuGeJu96kDlCP-im_ZxSdpz6-B6bGvkS3bWiFMsqPnyGzZ9hcadNr1exa5XoC5sdflnjZxSsh45WMjNzBnDMq_Jw6GoKPS7-COpA1WSw26fOGjJEYMSw=]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3,6-Dichloropyridine-2-methanol | 58804-10-7 [m.chemicalbook.com]

- 3. 58804-10-7|this compound|BLD Pharm [bldpharm.com]

- 4. 3,6-Dichloropyridine-2-methanol - CAS:58804-10-7 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. eurisotop.com [eurisotop.com]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Documents [merckmillipore.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physicochemical Properties of (3,6-Dichloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3,6-Dichloropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the unique electronic and steric properties conferred by the dichloro-substitution pattern on the pyridine ring, coupled with the reactivity of the primary alcohol. A comprehensive understanding of its physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents. This guide provides a detailed examination of the structural, physical, and chemical characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization. While experimental data for this specific molecule is not extensively available in the public domain, this guide establishes a framework for its analysis based on established principles of physical organic chemistry and proven experimental protocols.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts basicity, potential for hydrogen bonding, and unique electronic properties to the aromatic ring. The strategic placement of substituents, such as halogens and hydroxyl groups, allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, can enhance metabolic stability, improve membrane permeability, and introduce specific binding interactions. The hydroxymethyl group offers a versatile handle for further synthetic transformations. This compound, therefore, represents a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Molecular Structure and Identification

A thorough understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 58804-10-7[1] |

| Molecular Formula | C₆H₅Cl₂NO[1] |

| Molecular Weight | 178.02 g/mol |

| Canonical SMILES | C1=CC(=C(C(=N1)Cl)CO)Cl |

| InChI | InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |

Structural Elucidation Workflow

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is expected to be a solid at room temperature, a common characteristic of substituted pyridines with similar molecular weights.

Melting and Boiling Points

Experimental Protocol: Melting Point Determination

A standard and reliable method for determining the melting point of a solid compound is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility

The solubility of this compound in various solvents is a crucial parameter for its use in synthesis and for predicting its behavior in biological media. The presence of the polar hydroxymethyl group and the nitrogen atom suggests some solubility in polar solvents, while the dichlorinated pyridine ring contributes to its lipophilicity.

Predicted Solubility Profile:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic nature of the dichlorinated ring is expected to dominate over the hydrophilic contributions of the alcohol and pyridine nitrogen. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The ability to engage in hydrogen bonding with the solvent should facilitate dissolution. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar media. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity and Basicity (pKa)

The pKa values of this compound are critical for understanding its ionization state at different pH values. The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The two electron-withdrawing chlorine atoms are expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa) compared to unsubstituted pyridin-2-ylmethanol.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (to determine the pKa of the conjugate acid of the pyridine nitrogen) or a strong base (to determine the pKa of the hydroxyl group).

-

Data Acquisition: The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and is widely used to predict its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental LogP data for this compound is not available, computational models can provide an estimate. For the related (2,5-Dichloropyridin-3-yl)methanol, a calculated LogP of 1.8807 has been reported.[2]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Partitioning: A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic data provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational properties. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the 3,6-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine atoms and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methylene groups around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching band around 1000-1260 cm⁻¹.

-

C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 177, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid.

Synthetic Pathway

Caption: General synthetic route to this compound.

Experimental Protocol: Reduction of 3,6-Dichloropyridine-2-carboxylic acid

This protocol is a general representation and should be optimized for specific laboratory conditions.

-

Reaction Setup: A solution of 3,6-dichloropyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable Lewis acid, is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is carefully quenched with water or an acidic solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Key Reactivity

The primary alcohol of this compound is a key site of reactivity, allowing for:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers.

-

Nucleophilic Substitution: The hydroxyl group can be transformed into a leaving group for subsequent nucleophilic substitution reactions.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has outlined its key physicochemical properties and provided a framework for their experimental determination. A thorough characterization of this compound is essential for its successful application in the development of novel molecules with therapeutic potential. The methodologies and theoretical considerations presented herein serve as a comprehensive resource for researchers in the field.

References

-

This compound. PubChem. Accessed January 17, 2026. [Link]

-

2,6-Dichloropyridine. Wikipedia. Accessed January 17, 2026. [Link]

-

(3,5-dichloropyridin-2-yl)methanol hydrochloride. Appchem. Accessed January 17, 2026. [Link]

-

(5,6-Dichloropyridin-3-yl)methanol. PubChem. Accessed January 17, 2026. [Link]

-

3,6-Dichloropyridine-2-carboxylic acid. ChemBK. Accessed January 17, 2026. [Link]

-

Study On Biochemical Treatment Of Pyridine Carboxylic Acid Wastewater. Globe Thesis. Accessed January 17, 2026. [Link]

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Accessed January 17, 2026. [Link]

- A kind of preparation method of 3,6 dichloro 2 picolinic acids.

Sources

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

An In-Depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol for Advanced Chemical Synthesis

In the landscape of modern drug discovery and agrochemical development, pyridine-based scaffolds are indispensable building blocks due to their prevalence in biologically active molecules and their capacity for diverse chemical functionalization. Among these, halogenated pyridines offer a unique advantage, serving as versatile handles for introducing molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This compound is a particularly valuable reagent, combining the reactivity of a dichlorinated pyridine ring with a primary alcohol for subsequent synthetic elaboration.

This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing a framework for its strategic deployment in complex molecule synthesis.

PART 1: Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use. The molecular formula of this compound is C₆H₅Cl₂NO.[1] Its molecular weight is approximately 178.02 g/mol .[2][3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Exact Mass | 176.9748192 Da | [4] |

| CAS Number | 58804-10-7 | [1][3] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=C(C=NC(=C1Cl)Cl)CO | [4] |

| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [5] |

PART 2: Synthesis and Structural Verification

The synthesis of this compound typically originates from its corresponding carboxylic acid, 3,6-dichloropicolinic acid. The choice of this precursor is strategic; 3,6-dichloropicolinic acid itself is a valuable compound, often synthesized via electrochemical methods from 3,4,5,6-tetrachloropicolinic acid, which provides high yield and purity.[6] The subsequent reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation in organic synthesis.

Proposed Synthetic Workflow

The logical pathway involves the selective reduction of the carboxylic acid functional group in the presence of the chlorinated pyridine ring. Strong, non-selective reducing agents could potentially lead to hydrodechlorination, a common side reaction with halogenated heterocycles. Therefore, a careful choice of reducing agent is paramount. Borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄) under controlled conditions are suitable for this transformation.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 856163-79-6 | (4,6-Dichloropyridin-2-yl)methanol - Moldb [moldb.com]

- 3. 3,6-Dichloropyridine-2-methanol suppliers & manufacturers in China [m.chemicalbook.com]

- 4. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

Structure and IUPAC name of (3,6-Dichloropyridin-2-yl)methanol

An In-depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a primary alcohol on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its structural and physicochemical properties, details a robust synthetic protocol with mechanistic insights, explores its strategic applications in drug development, and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document serves as a comprehensive technical resource for leveraging this important chemical intermediate.

Chapter 1: Molecular Profile and Physicochemical Characteristics

The precise arrangement of functional groups on the pyridine ring dictates the chemical reactivity and utility of this compound. Understanding its fundamental properties is the first step in its effective application.

1.1 IUPAC Name and Structural Identification

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is unambiguously identified by the Chemical Abstracts Service (CAS) registry number 58804-10-7 .[1][2]

1.2 Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a hydroxymethyl (-CH₂OH) group, and at the 3- and 6-positions with chloro- (-Cl) groups. This arrangement creates a sterically and electronically distinct environment that is crucial for its synthetic applications.

Caption: Chemical structure of this compound.

1.3 Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 58804-10-7 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 83 - 86 °C | [3] |

Chapter 2: Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3,6-dichloropyridine-2-carboxaldehyde. This transformation is a cornerstone of functional group interconversion in organic chemistry.

2.1 Synthetic Strategy: An Overview

The aldehyde precursor is typically prepared via directed ortho-metalation of 2,5-dichloropyridine, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the primary alcohol is achieved with high fidelity using a mild hydride-based reducing agent.

2.2 Experimental Protocol: Reduction of 3,6-Dichloropyridine-2-carboxaldehyde

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Expert Insight: Cooling is critical to moderate the exothermic reaction of the hydride reagent with the protic solvent and the aldehyde, preventing side reactions and ensuring selectivity.

-

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes.

-

Mechanistic Note: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the chloro-substituents or the aromatic pyridine ring.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

-

Trustworthiness: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

-

Chapter 3: Strategic Applications in Chemical Synthesis

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.

-

Derivatization of the Hydroxyl Group: The primary alcohol is readily converted into ethers, esters, or halides, providing a handle to link the pyridine core to other molecular fragments or to introduce new functional groups.

-

Cross-Coupling Reactions: The chlorine atoms, particularly the one at the 6-position, are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the formation of carbon-carbon and carbon-heteroatom bonds, which is a foundational strategy in modern drug discovery for building molecular complexity.[4]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichloropyridine ring facilitates SNAr reactions, especially at the 6-position.[4] This allows for the introduction of amine, thiol, or alcohol nucleophiles, further expanding the synthetic possibilities.

The strategic use of this building block allows researchers to rapidly generate libraries of diverse compounds for screening in drug discovery programs, targeting a wide range of diseases.[5] The dichloropyridine scaffold is present in numerous biologically active molecules, underscoring the importance of intermediates like the one discussed here.[6]

Chapter 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling this compound. While comprehensive toxicological data may not be available, data from structurally related compounds provide a basis for risk assessment.

-

Hazard Identification: Based on analogous dichlorinated aromatic compounds, this substance should be considered harmful if swallowed and a potential skin and serious eye irritant.[3][7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its structural design. It provides chemists with multiple, orthogonally reactive sites for elaboration into more complex and potentially therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the demanding environment of pharmaceutical research and development.

References

- This compound.Vertex AI Search.

- SAFETY D

- (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961.PubChem.

- 3,6-Dichloropyridine-2-methanol | 58804-10-7.ChemicalBook.

- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.Benchchem.

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][9]triazine-6-carbonitrile (MGL-3196)... PubMed.

- 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383.PubChem.

- Applications of machine learning in drug discovery and development.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3,6-Dichloropyridine-2-methanol | 58804-10-7 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accio.github.io [accio.github.io]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

Navigating the Synthesis and Handling of (3,6-Dichloropyridin-2-yl)methanol: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

(3,6-Dichloropyridin-2-yl)methanol and its isomers are pivotal intermediates in the synthesis of a variety of pharmaceutical and agrochemical compounds. Their utility, however, is matched by a significant hazard profile that necessitates a comprehensive understanding of their safe handling, storage, and emergency management. This technical guide, designed for laboratory and drug development professionals, provides an in-depth analysis of the safety protocols and handling procedures for this compound, drawing upon data from closely related structural isomers to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and GHS Classification

Based on aggregated data from these isomers, the anticipated GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[4]

Hazard Pictograms:

Physical and Chemical Properties (Based on Isomeric Data)

Precise physical and chemical properties for this compound are not documented in the available resources. However, based on its isomers, it is expected to be a solid at room temperature.[2] The molecular formula is C₆H₅Cl₂NO, and the molecular weight is approximately 178.02 g/mol .[1][4]

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are derived from best practices for handling chlorinated pyridine derivatives.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is critical to minimize the inhalation of any dust or vapors. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of personal safety. The following should be considered mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection: A lab coat must be worn and fully buttoned.[8] Nitrile gloves are recommended for their resistance to a wide range of chemicals; however, it is crucial to consult the glove manufacturer's compatibility chart.[8][9] Contaminated gloves should be disposed of immediately using proper removal techniques.

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Caption: General laboratory workflow for handling hazardous chemicals.

Storage

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[12]

Emergency Procedures

A clear and practiced emergency response plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[10][13] Seek immediate medical attention.[10]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air immediately.[14][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][15]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[2][14]

Caption: Decision-making flowchart for first aid response.

Spill Response

Prompt and correct spill response is crucial to prevent further exposure and environmental contamination.

-

Small Spills: For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.[16][17] Collect the absorbed material into a sealed, labeled container for proper disposal.[17]

-

Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's emergency response team.[9] Prevent the spill from entering drains or waterways.[17]

Disposal Considerations

All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9] Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

This compound presents significant health hazards that demand rigorous adherence to safety protocols. By understanding and implementing the handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this valuable chemical intermediate. The principles of proactive engineering controls, diligent use of personal protective equipment, and a well-rehearsed emergency response plan are the cornerstones of a safe and productive laboratory environment.

References

-

PubChem. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019, February 5). First Aid in Case of Pesticide Exposure. Retrieved from [Link]

-

Univar Solutions. (n.d.). Safety Data Sheet. Retrieved from [Link]

- (2014, September 19).

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

- Chemwatch. (n.d.). GHS SDS in English (European) 49223-1.

- TCI EUROPE N.V. (2025, July 3).

- Methanex Corporation. (2017, November 22). Methanol(67-56-1)_BZ_EN June 2017.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5,6-DICHLORO-3-PYRIDINEMETHANOL.

- Australian Government Department of Health. (2020, May 1).

- Sigma-Aldrich. (2025, May 20).

- Carl ROTH. (n.d.).

- University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- Carl ROTH. (n.d.).

- (2012, April 30).

- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance.

- TargetMol. (2026, January 8).

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

- TBEP Labs. (2019, April). Chemical Spill Clean-Up.

- University of California, Los Angeles. (2012, December 14).

- BioGenex. (n.d.).

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.

- U.S. Environmental Protection Agency. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- Fisher Scientific. (2015, March 19).

-

TAPPI. (2025). Methanol (CH3OH) safe storage and handling, Technical Information Paper TIP 0606-25. Retrieved from [Link]

Sources

- 1. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. biogenex.com [biogenex.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 14. First Aid in Case of Pesticide Exposure | Reporting Unintended Exposure and Harm from Pesticides (Incidents) | US EPA [19january2021snapshot.epa.gov]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. methanex.com [methanex.com]

(3,6-Dichloropyridin-2-yl)methanol: A Strategic Intermediate in Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pyridine-Based Agrochemicals

In the landscape of modern crop protection, pyridine-based herbicides represent a cornerstone of effective weed management. Within this critical class of molecules, (3,6-Dichloropyridin-2-yl)methanol emerges as a pivotal, yet often unheralded, chemical intermediate. Its strategic importance lies in its role as a versatile building block for the synthesis of a range of herbicidally active compounds, most notably the widely used herbicide clopyralid (3,6-dichloropicolinic acid). The dichlorinated pyridine core, coupled with the reactive hydroxymethyl group, provides a synthetic handle for a variety of chemical transformations, enabling the construction of complex and potent agrochemicals. This guide offers a comprehensive technical overview of the synthesis, key reactions, and applications of this compound, providing researchers and development professionals with a deeper understanding of its utility and potential in the discovery of next-generation crop protection agents.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that typically begins with more common pyridine feedstocks. A common and logical pathway involves the initial synthesis of 3,6-dichloropicolinic acid, which is then reduced to the target alcohol.

Part 1: Synthesis of the Precursor - 3,6-Dichloropicolinic Acid (Clopyralid)

3,6-Dichloropicolinic acid, itself a potent herbicide known as clopyralid, is the immediate precursor to this compound.[1] Several synthetic routes to 3,6-dichloropicolinic acid have been reported, often starting from 2,3,6-trichloropyridine.[2][3] One common industrial method involves the selective hydrolysis of the 2-chloro group of 2,3,6-trichloropyridine followed by oxidation, or via a nitrile intermediate. Another route involves the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[4]

Conceptual Synthetic Workflow for 3,6-Dichloropicolinic Acid

Caption: Synthesis of 3,6-Dichloropicolinic Acid.

Part 2: Reduction of 3,6-Dichloropicolinic Acid to this compound

The reduction of the carboxylic acid functionality of 3,6-dichloropicolinic acid to the primary alcohol yields this compound. This transformation requires potent reducing agents due to the stability of the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the reagents of choice for this type of reduction.[5][6]

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Highly effective for a wide range of carbonyls, including carboxylic acids. | Highly reactive with protic solvents (water, alcohols), pyrophoric, requires careful handling and workup.[5] |

| Borane-Tetrahydrofuran (BH₃·THF) | Anhydrous THF, 0 °C to reflux | More selective than LiAlH₄, tolerates some functional groups better. | Can be less reactive towards sterically hindered carboxylic acids. |

Experimental Protocol: Reduction of 3,6-Dichloropicolinic Acid with Lithium Aluminum Hydride

Disclaimer: This is a representative protocol based on established chemical principles for the reduction of carboxylic acids with LiAlH₄.[1][5] It should be adapted and optimized for specific laboratory conditions and scales. Extreme caution must be exercised when working with LiAlH₄.

Materials:

-

3,6-Dichloropicolinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

A solution of 3,6-dichloropicolinic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid via a dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then 1 M HCl to dissolve the aluminum salts. Caution: Quenching is highly exothermic and generates hydrogen gas. A standard Fieser workup can also be employed.[7]

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of its hydroxymethyl group. This functionality can be readily transformed into other key synthetic handles, such as a chloromethyl group or an aldehyde.

Oxidation to 3,6-Dichloropicolinaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3,6-dichloropicolinaldehyde. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a common and effective method for this purpose.[8][9]

Swern Oxidation Workflow

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

(3,6-Dichloropyridin-2-yl)methanol: A Versatile Scaffold for Next-Generation Protein Degraders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple inhibition, the field of targeted protein degradation (TPD) has emerged as a powerful modality to eliminate disease-causing proteins.[1] This approach utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to selectively tag and destroy proteins of interest (POIs).[2][3] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]

The efficacy of a PROTAC is critically dependent on its three components: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining the ternary complex formation, stability, and ultimately, the degradation efficiency.[5][6][7] The chemical nature of the building blocks used to construct these linkers is therefore of paramount importance. This guide focuses on the potential of (3,6-Dichloropyridin-2-yl)methanol as a versatile and strategic building block for the synthesis of novel protein degraders.

Physicochemical Properties and Reactivity of this compound

This compound is a dichlorinated pyridine derivative featuring a primary alcohol. This unique combination of functional groups on a rigid heterocyclic core provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of PROTAC linkers.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

The reactivity of the this compound scaffold is governed by three key features:

-

The Hydroxymethyl Group: The primary alcohol at the C2 position is a versatile handle for introducing the linker moiety. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an alkyl halide or an amine, providing a range of functionalities for coupling reactions.

-

The Chlorine Atoms: The two chlorine atoms at the C3 and C6 positions offer opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The chlorine at the C6 position is generally more susceptible to nucleophilic attack due to its ortho position relative to the ring nitrogen.[8]

-

The Pyridine Ring: The pyridine core itself can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability. It can also engage in specific interactions within the ternary complex.

Synthetic Strategies for Incorporating this compound into PROTACs

The strategic placement of reactive handles on the this compound core allows for its incorporation into PROTACs in a modular and controlled fashion. Below are proposed synthetic pathways to functionalize this building block for conjugation to either the E3 ligase ligand or the POI warhead.

Strategy 1: Functionalization via the Hydroxymethyl Group

This strategy utilizes the primary alcohol as the initial point of attachment for the linker chain.

Caption: Oxidation and reductive amination workflow.

Protocol 1: Synthesis of a Linker via Reductive Amination

-

Oxidation: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropicolinaldehyde.

-

Reductive Amination: To a solution of the aldehyde (1.0 eq) and an amine-terminated linker (e.g., a PEG linker with a terminal amine, 1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic layer, and purify by column chromatography to obtain the functionalized linker.

-

Coupling: The resulting secondary amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) or warhead using standard peptide coupling reagents like HATU or HBTU.

Strategy 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reactivity of the chlorine atoms, typically at the more activated C6 position.

Caption: SNAr and coupling workflow.

Protocol 2: Synthesis of a Linker via SNAr

-

SNAr Reaction: In a sealed tube, combine this compound (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO). Heat the mixture to 120 °C for 16 hours. After cooling, dilute with water and extract with ethyl acetate. Dry the organic layer and purify by column chromatography to obtain the Boc-protected piperazine intermediate.

-

Boc Deprotection: Dissolve the intermediate in a solution of 20% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the deprotected piperazine derivative as a TFA salt.

-

Coupling: The free secondary amine of the piperazine can then be acylated with a carboxylic acid-functionalized warhead or E3 ligase ligand.

The Dichloropyridine Core: More Than Just a Scaffold

The choice of a dichloropyridine core is not arbitrary. This moiety can impart several advantageous properties to a PROTAC molecule:

-

Structural Rigidity: The aromatic nature of the pyridine ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC for optimal binding to the POI and E3 ligase, potentially enhancing the stability of the ternary complex.

-

Modulation of Physicochemical Properties: The presence of the nitrogen atom and chlorine substituents can influence the polarity and hydrogen bonding capacity of the linker, impacting solubility, cell permeability, and metabolic stability.

-

Potential for Specific Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, and the chlorine atoms can participate in halogen bonding, potentially forming specific interactions within the pocket of the E3 ligase or the POI that contribute to ternary complex stability and degradation efficiency.

Case Study: A Hypothetical PROTAC Targeting BRD4

To illustrate the application of this compound, we propose a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The PROTAC would utilize JQ1 as the BRD4 warhead and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).

Caption: Hypothetical BRD4-targeting PROTAC.

In this hypothetical construct, the this compound-derived linker would be synthesized using one of the strategies outlined above. The final PROTAC would be evaluated for its ability to induce the degradation of BRD4 in relevant cancer cell lines.

Experimental Data for Hypothetical BRD4 Degrader

| Parameter | Expected Value |

| BRD4 Binding Affinity (IC₅₀) | < 100 nM |

| CRBN Binding Affinity (IC₅₀) | < 500 nM |

| BRD4 Degradation (DC₅₀) | < 50 nM |

| Maximal Degradation (Dₘₐₓ) | > 90% |

| Selectivity | Selective for BRD4 over other BET family members |

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for the construction of novel protein degraders. Its unique combination of a reactive hydroxymethyl group and two addressable chlorine atoms on a rigid pyridine scaffold provides a versatile platform for the synthesis of diverse and tunable linkers. The strategic incorporation of this moiety has the potential to yield PROTACs with improved physicochemical properties and enhanced degradation efficacy. As the field of targeted protein degradation continues to evolve, the exploration of novel and versatile building blocks like this compound will be crucial for unlocking the full therapeutic potential of this exciting modality.

References

- Buckley, D. L., & Crews, C. M. (2014). Small-molecule control of protein stability.

- C4 Therapeutics, Inc. (2017).

- C4 Therapeutics, Inc. (2017).

- C4 Therapeutics, Inc. (2017).

- C4 Therapeutics, Inc. (2017).

- C4 Therapeutics, Inc. (2017).

- Dana-Farber Cancer Institute, Inc. (2015). Compounds and Methods for the Enhanced Degradation of Targeted Proteins and Other Polypeptides by an E3 Ubquitin Ligase. US 10730870B2.

- Dana-Farber Cancer Institute, Inc. (2019).

- Dana-Farber Cancer Institute, Inc. (2017). Methods to induce targeted protein degradation through bifunctional molecules. US 9750816B2.

- Goswami, R., et al. (2025). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. Medicinal Chemistry Research.

- Hughes, S. J., & CIULLI, A. (2017). Molecular recognition and drug design of protein degraders. Essays in Biochemistry, 61(5), 505-516.

- Ishida, T., & Ciulli, A. (2021). E3 ligase ligands for PROTACs: How they were found and how to discover new ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 44-62.

- Kostic, M., & Jones, L. H. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 381-390.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21882961, (5,6-Dichloropyridin-3-yl)methanol. Retrieved from [Link]

- Porter, J. R., et al. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 230-233.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1269-1281.

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(15), 10243-10265.

- Wang, Z., et al. (2024). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 265, 116086.

- Winter, G. E., et al. (2015). Drug Development.

- Zhi-Fu, T., et al. (2012). Discovery of potent and selective BCL-2 inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1016-1020.

Sources

- 1. Small molecules for inducing selective protein degradation and uses thereof - Patent WO-2019165229-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods to induce targeted protein degradation through bifunctional molecules - Patent US-9750816-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dichloropyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichloropyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent electronic properties, coupled with the synthetic versatility afforded by the two chlorine substituents, provide a robust framework for the design and development of a diverse array of potent and selective therapeutic agents. This guide offers a comprehensive exploration of the multifaceted roles of dichloropyridine isomers in drug discovery, delving into their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas.

The Strategic Advantage of the Dichloropyridine Core

The utility of the dichloropyridine scaffold in medicinal chemistry is rooted in the unique electronic and steric characteristics imparted by the chlorine atoms and the nitrogen atom within the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom creates an electron-deficient ring system, influencing the molecule's reactivity and its potential for intermolecular interactions with biological targets. The positions of the chlorine atoms on the pyridine ring are critical, defining the regioselectivity of subsequent chemical modifications and profoundly impacting the molecule's biological activity. This allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

Isomer-Specific Applications in Drug Discovery

The six isomers of dichloropyridine each offer distinct synthetic handles and spatial arrangements of their chloro-substituents, leading to their incorporation into a wide range of drug candidates targeting diverse biological pathways.

3,5-Dichloropyridine: A Privileged Scaffold for P2X7 Receptor Antagonists and Kinase Inhibitors

The 3,5-dichloropyridine motif is a prominent feature in a significant class of P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it an attractive target for a variety of inflammatory and neurological disorders.[1][2] Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-dichloro substitution pattern on the pyridine ring is crucial for potent P2X7 antagonistic activity.[1][3]

In addition to its role in targeting P2X7, the 3,5-dichloropyridine scaffold has been successfully incorporated into potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases implicated in various cancers.[1]

2,6-Dichloropyridine: A Gateway to Antibiotics and Antifungals

2,6-Dichloropyridine serves as a key precursor for the synthesis of the broad-spectrum fluoroquinolone antibiotic, Enoxacin, as well as the antifungal agent Liranaftate.[4][5] The reactivity of the chlorine atoms at the 2 and 6 positions allows for their displacement to construct the core structures of these therapeutic agents.

2,3-Dichloropyridine: A Versatile Intermediate for Antiretroviral and Anti-inflammatory Drugs

The differential reactivity of the two chlorine atoms in 2,3-dichloropyridine makes it a valuable intermediate in the synthesis of complex pharmaceuticals. It is a key building block in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[6] Furthermore, this isomer is utilized in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[6]

2,5-Dichloropyridine: A Scaffold for p38 MAPK and ERK Kinase Inhibitors

2,5-Dichloropyridine has proven to be a valuable scaffold for the development of inhibitors of p38 mitogen-activated protein kinase (MAPK) and Extracellular signal-regulated kinases (ERK), both of which are critical targets in cancer and inflammatory diseases.[7] The di-substituted nature of this isomer allows for regioselective functionalization, enabling the synthesis of 2,3,5-trisubstituted pyridine derivatives with potent inhibitory activity.[7]

Structure-Activity Relationships: The Key to Potency and Selectivity

The dichloropyridine core often serves as a critical anchoring point within the binding site of a biological target. The specific substitution pattern of the chlorine atoms, along with other functional groups on the pyridine ring, dictates the molecule's affinity and selectivity.

For instance, in the case of 3,5-dichloropyridine-based P2X7 antagonists, the dichloro substitution is essential for activity, and the addition of a hydrophobic polycycloalkyl group on the acyl hydrazide moiety further optimizes the antagonistic potency.[3]

In the realm of kinase inhibitors, the dichlorophenyl moiety is a common feature in many potent compounds. The chlorine atoms can form crucial halogen bonds or occupy hydrophobic pockets within the ATP-binding site of the kinase, contributing to the inhibitor's high affinity. The strategic placement of substituents on the phenylamino moiety of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, which often feature a dichlorophenyl group, has been shown to improve both potency and selectivity.

Synthetic Strategies and Methodologies

The synthesis of dichloropyridine-containing drug molecules relies on a variety of robust and versatile chemical transformations. The reactivity of the chlorine atoms allows for their displacement through nucleophilic aromatic substitution (SNAr) reactions and their participation in transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for functionalizing dichloropyridines, particularly at the more reactive 2- and 4-positions.

-

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is widely used to form carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties onto the dichloropyridine scaffold.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing groups.

-